6-hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14994298
Molecular Formula: C33H30O4
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C33H30O4 |
|---|---|
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | 6-hexyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C33H30O4/c1-2-3-4-6-15-27-19-29-28(24-12-7-5-8-13-24)20-33(35)37-32(29)21-31(27)36-22-30(34)26-17-16-23-11-9-10-14-25(23)18-26/h5,7-14,16-21H,2-4,6,15,22H2,1H3 |
| Standard InChI Key | CGTLCNVZLQOJEG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC1=CC2=C(C=C1OCC(=O)C3=CC4=CC=CC=C4C=C3)OC(=O)C=C2C5=CC=CC=C5 |
Introduction
Structural Characteristics and Molecular Identity
Chemical Classification
6-Hexyl-7-[2-(naphthalen-2-yl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one is a chromenone derivative, a subclass of coumarins characterized by a benzopyrone backbone. Its structure integrates a hexyl chain, a naphthalene-derived oxoethoxy group, and a phenyl substituent, contributing to its unique physicochemical profile .
Molecular Architecture
The compound’s IUPAC name, 6-hexyl-7-(2-naphthalen-2-yl-2-oxoethoxy)-4-phenylchromen-2-one, reflects its substituent positions and functional groups. Key structural features include:
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A chromen-2-one core (benzopyrone system) at positions 4 and 7.
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A hexyl group (-C6H13) at position 6.
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A 2-(naphthalen-2-yl)-2-oxoethoxy moiety at position 7.
Table 1: Molecular Properties of 6-Hexyl-7-[2-(Naphthalen-2-yl)-2-Oxoethoxy]-4-Phenyl-2H-Chromen-2-One
Synthesis and Chemical Reactivity
Reactivity Profile
The compound’s reactivity is governed by its chromenone core and substituents:
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Electrophilic Substitution: The electron-rich aromatic rings (naphthalene and phenyl) undergo halogenation or nitration.
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Nucleophilic Attack: The carbonyl group at position 2 is susceptible to nucleophilic addition or reduction.
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Oxidative Degradation: The hexyl chain may undergo oxidation to form carboxylic acids under strong oxidizing conditions .
Research Gaps and Future Directions
Current literature lacks experimental data on this compound’s biological or material performance. Prioritized research areas include:
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Pharmacokinetic Studies: Absorption, distribution, metabolism, and excretion (ADME) profiling.
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Structure-Activity Relationships (SAR): Modifying substituents to enhance bioactivity.
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Thermal Stability Analysis: For materials science applications.
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